4-Methoxy-4'-methylbenzophenone

货号 B186190

CAS 编号:

23886-71-7

分子量: 226.27 g/mol

InChI 键: IHMWJDNMIIEDDN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

概述

描述

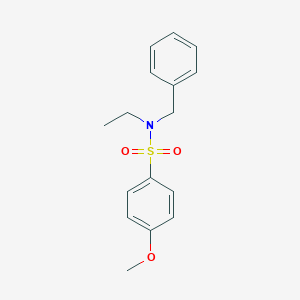

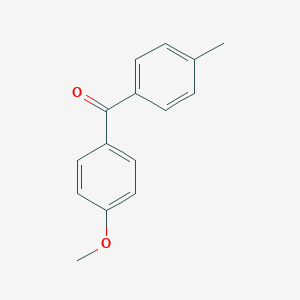

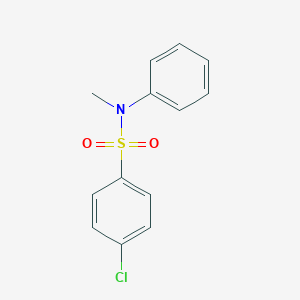

4-Methoxy-4’-methylbenzophenone is a chemical compound with the molecular formula C15H14O2 . It is also known by other names such as (4-Methoxyphenyl)(p-tolyl)methanone .

Synthesis Analysis

The synthesis of 4-Methoxy-4’-methylbenzophenone can be achieved by the reaction of p-toluoyl chloride with anisole in the presence of MoO2 Cl2 (20 mol%) in refluxing bromobenzene for 20 h (82%) in refluxing acetonitrile for 20 h (59%) in refluxing methylene chloride for 20 h (49%) . Another method involves a Friedel-Crafts acylation of a compound of formula (III) and a reactive acid derivative of formula (IV) .Molecular Structure Analysis

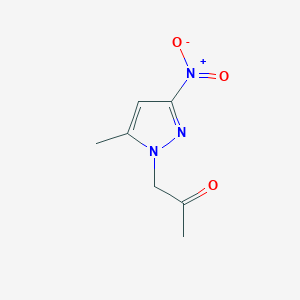

The molecular structure of 4-Methoxy-4’-methylbenzophenone consists of a benzene ring attached to a ketone group, which is further attached to another benzene ring substituted with a methoxy group .Physical And Chemical Properties Analysis

4-Methoxy-4’-methylbenzophenone has a melting point of 92 °C and a predicted boiling point of 374.9±25.0 °C. It has a predicted density of 1.088±0.06 g/cm3 .科学研究应用

Use in Experimental Chemistry

- Field : Experimental Chemistry

- Application : The compound is used in the synthesis of other chemical compounds. Specifically, it is synthesized via a Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as a catalyst .

- Method : The synthesis involves a Friedel-Crafts acylation reaction, which is a type of electrophilic aromatic substitution. The reaction involves the acylation of aromatic rings with an acyl chloride using a strong Lewis acid catalyst .

- Results : The product was characterized through Thin Layer Chromatography (TLC), Fourier Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (H1- NMR), and melting point determination .

Use in Food Safety

- Field : Food Safety

- Application : 4-Methoxy-4’-methylbenzophenone is one of the benzophenone derivatives that can be found in packaged cereal-based foods .

- Method : A sensitive multi-residue analytical method was established and validated for identifying benzophenone and nine of its derivatives, including 4-Methoxy-4’-methylbenzophenone, in packaged cereal-based foods. The method involved solid–liquid extraction pretreatment and ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) .

- Results : The method had satisfactory linearity (R 2 ≥ 0.995), low limits of detection, and favorable precision. The trace levels of 4-Methoxy-4’-methylbenzophenone identified in the samples demonstrate the need for the development of analytical methods with high sensitivity and specificity .

安全和危害

属性

IUPAC Name |

(4-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMWJDNMIIEDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178586 | |

| Record name | Benzophenone, 4-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-methylbenzophenone | |

CAS RN |

23886-71-7 | |

| Record name | 4-Methoxy-4′-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23886-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 4-methoxy-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023886717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23886-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, 4-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)(4-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Hafnium (IV) trifluoromethanesulfonate (5.15 g), anisole (1.08 g) and para-toluic acid (1.36 g) were refluxed together in 125 mL chlorobenzene with azeotropic removal of the upper water layer (inverse Dean-Stark apparatus). After 3 hours, the mixture was cooled and extracted with 2×25 mL water, then 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4-methoxy-4′-methylbenzophenone (0.20 g, 9% yield) as a colored crystalline solid. The aqueous layer was concentrated in vacuo to give 4.41 g of a damp, white solid.

Yield

9%

Synthesis routes and methods II

Procedure details

Praseodymium (III) trifluoromethanesulfonate (1.18 g as a wet solid), trifluoromethanesulfonic acid (0.30 g), anisole (2.38 g) and para-toluic acid (2.72 g) were refluxed together in 175 mL toluene with azeotropic removal of the lower water layer (Dean-Stark apparatus). After 22 hours, the mixture was cooled and extracted with 3×25 mL water, then by 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4-methoxy-4′-methylbenzophenone (2.7 g, 60% yield) as a cream-colored crystalline solid.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

60%

Synthesis routes and methods III

Procedure details

In like manner to Example 8, anisole and para-toluic acid were reacted together (4 hour reflux) in chlorobenzene in the presence of ytterbium (III) trifluoromethanesulfonate hydrate, to give crude 4-methoxy-4′-methylbenzophenone (0.15 g, 7% yield).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

7%

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

4-methyl-4'methoxybenzophenone was prepared from anisole and p-toluoyl chloride using the procedure described in Comparative Example 2. The resulting ketone was converted to the propargyl alcohol and then reacted with 2-naphthol as in Comparative Example 2 to produce 2.1 grams of light yellow crystals having a melting range of 146-147° C. NMR analysis confirmed the product to be 3(4-methylphenyl)-3-(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran.

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)

![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)